U0126

Descripción general

Descripción

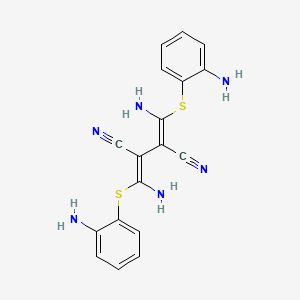

U0126 es un compuesto químico conocido por su función como inhibidor potente y selectivo de la cinasa de proteína quinasa activada por mitógeno 1 y 2 (MEK1 y MEK2). Se ha utilizado ampliamente en la investigación científica, particularmente en estudios relacionados con el cáncer, la neurobiología y las vías de señalización celular . La estructura química del compuesto es 1,4-diamino-2,3-diciano-1,4-bis(2-aminofeniltio)butadieno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de U0126 implica múltiples pasos, comenzando con la preparación de compuestos intermediosLas condiciones de reacción típicamente involucran el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial de this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

U0126 experimenta varias reacciones químicas, incluyendo oxidación y reducción. Se sabe que actúa como un captador de especies reactivas de oxígeno (ROS), lo que indica su participación en reacciones redox .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran this compound incluyen agentes oxidantes y agentes reductores. Las condiciones para estas reacciones a menudo involucran temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran this compound dependen de las condiciones de reacción específicas. Por ejemplo, la oxidación de this compound puede conducir a la formación de productos de oxidación fluorescentes .

Aplicaciones Científicas De Investigación

Applications in Cancer Research

U0126 has been extensively utilized in cancer research to investigate the role of the MAPK signaling pathway in tumor biology. Its applications include:

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to suppress the growth of chemically-induced pulmonary carcinomas in mice, improving tumor-free survival rates .

- Enhancement of Chemotherapy Efficacy : Studies indicate that this compound can enhance the anticancer effects of other therapeutic agents. For example, it has been used in combination with other drugs to increase apoptosis in cancer cells .

- Mechanistic Studies : this compound serves as a critical tool for elucidating the mechanisms underlying cancer cell behavior. Research has shown that it affects multiple signaling pathways beyond MAPK, including JAK/STAT and PI3K/AKT/mTOR pathways .

Neuroprotective Effects

This compound's role extends into neurobiology, particularly concerning its protective effects against oxidative stress:

- Oxidative Stress Protection : this compound has been reported to protect neuronal cells from oxidative stress-induced damage. For instance, it has shown protective effects on PC12 cells and rat hippocampal neurons against ischemic injury . This neuroprotective effect is attributed not only to its role as a MEK inhibitor but also to its function as a direct reactive oxygen species (ROS) scavenger .

- Therapeutic Potential in Neurodegenerative Diseases : Given its protective properties, this compound is being investigated for potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Cardiovascular Applications

This compound has also been explored for its potential benefits in cardiovascular diseases:

- Diabetic Cardiomyopathy : Recent studies have indicated that this compound can ameliorate diabetic cardiomyopathy by regulating endoplasmic reticulum stress pathways. It enhances nuclear accumulation of XBP1s and inhibits detrimental phosphorylation processes that contribute to cardiac remodeling .

Applications in Cell Differentiation

In addition to its roles in cancer and neuroprotection, this compound is instrumental in studies focused on cellular differentiation:

- Osteogenic Differentiation : Research has demonstrated that this compound can promote osteogenic differentiation in mesenchymal stem cells by activating specific signaling pathways . This application highlights its potential use in regenerative medicine.

Summary Table of Applications

Mecanismo De Acción

U0126 ejerce sus efectos inhibiendo la actividad quinasa de MEK1 y MEK2, evitando la activación de las quinasas reguladas por señal extracelular 1 y 2 (ERK1 y ERK2). Esta inhibición interrumpe la vía de señalización MAPK/ERK, que está involucrada en varios procesos celulares como la proliferación, diferenciación y supervivencia . Además, se ha demostrado que this compound actúa como un antioxidante, reduciendo las especies reactivas de oxígeno en las células .

Comparación Con Compuestos Similares

Compuestos similares

Trametinib: Otro inhibidor de MEK utilizado en la investigación del cáncer.

Pimasertib: Un inhibidor selectivo de MEK1 y MEK2 con aplicaciones en oncología.

PD0325901: Un potente inhibidor de MEK utilizado en estudios relacionados con el cáncer y otras enfermedades.

Singularidad de U0126

This compound es único debido a su doble función como inhibidor de MEK y antioxidante. Mientras que otros inhibidores de MEK se centran principalmente en inhibir la vía MEK/ERK, this compound también proporciona protección contra el estrés oxidativo, lo que lo hace valioso en una gama más amplia de aplicaciones de investigación .

Actividad Biológica

U0126 is a potent and selective inhibitor of MEK1 and MEK2 kinases, primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway. This compound has garnered significant attention in various fields of biomedical research due to its diverse biological activities, including effects on apoptosis, cell survival, oxidative stress, and cardiac function.

This compound functions by specifically inhibiting the MEK1 and MEK2 kinases, which are crucial components of the MAPK signaling pathway. This inhibition leads to the suppression of ERK phosphorylation, ultimately affecting various cellular processes such as differentiation, proliferation, and survival. The compound's ability to modulate these pathways has implications in cancer therapy and neuroprotection.

Biological Effects

- Apoptosis and Cell Survival : this compound has been shown to influence apoptotic pathways in various cancer cell lines. For instance, it promotes apoptosis in response to stress signals while inhibiting survival pathways that would otherwise protect cancer cells from death .

- Oxidative Stress Protection : Interestingly, this compound exhibits antioxidant properties independent of its MEK inhibition. It has been reported to protect neuronal cells against oxidative stress by reducing reactive oxygen species (ROS) levels and acting as a direct ROS scavenger . This dual role complicates its interpretation as a purely MEK inhibitor.

- Cardiac Function : In studies involving diabetic cardiomyopathy (DCM), this compound demonstrated protective effects by enhancing the nuclear accumulation of XBP1s, a transcription factor involved in the unfolded protein response (UPR). This action helped ameliorate cardiac remodeling associated with diabetes .

- Autophagy Modulation : this compound has been implicated in the regulation of autophagy. While it is known to inhibit autophagy in certain contexts, such as cisplatin-induced autophagy in cochlear cells, its overall role remains complex and context-dependent .

Table 1: Summary of Biological Activities of this compound

Research Findings

- A study highlighted that this compound significantly inhibited ERK phosphorylation upon treatment with various stimuli, indicating its effectiveness as a MEK inhibitor .

- Another investigation into the effects of this compound on potassium channels revealed that it not only inhibits MEK signaling but also affects neuronal excitability by blocking K+ currents in hippocampal neurons . This suggests potential applications in neurological disorders.

- Additionally, research indicated that this compound could protect PC12 cells from oxidative damage induced by different stressors, showcasing its potential as a neuroprotective agent .

Propiedades

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.